REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=1.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC.CCCCCC>O1CCCC1.CCOCC>[F:9][C:8]([F:11])([F:10])[C:4]1[CH:3]=[C:2]([B:16]([OH:17])[OH:15])[CH:7]=[CH:6][N:5]=1
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC=C1)C(F)(F)F
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Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
4.03 mL
|
Type
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reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
hexanes
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 2½ hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to −10° C. over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of water (20 mL)
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran removed under reduced pressure
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Type
|
ADDITION
|
Details
|
The resulting aqueous phase was diluted with water (40 mL)
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Type
|
WASH
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Details
|
washed with ether (2×40 mL)
|
Type
|
ADDITION
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Details
|
The aqueous phase was then acidified to pH 5 by the addition of acetic acid
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Type
|
EXTRACTION
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Details
|
the resulting oily suspension extracted with ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an off-white foam
|
Type
|
STIRRING
|
Details
|
the resulting suspension stirred vigorously for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=CC(=C1)B(O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.163 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |